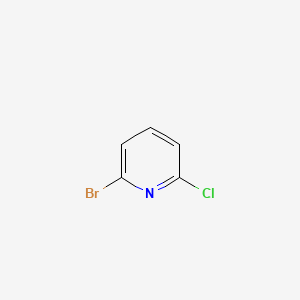

![molecular formula C14H18N2O2 B1266314 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 5053-14-5](/img/structure/B1266314.png)

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of "8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one" and similar compounds typically involves several key steps, including the formation of the spirocyclic framework through intramolecular cyclization reactions. Efficient synthetic routes often utilize diazo compounds for the introduction of nitrogen atoms and employ strategies for installing the oxa (oxygen-containing) ring. Catalysis plays a crucial role in these processes, with transition metal catalysts commonly facilitating the formation of the spirocyclic structure in high yields under mild conditions (Candeias, Paterna, & Gois, 2016).

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

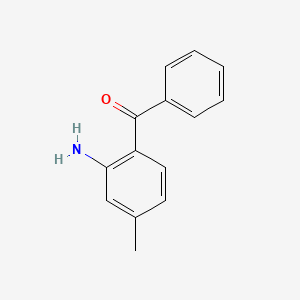

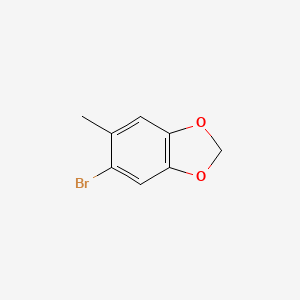

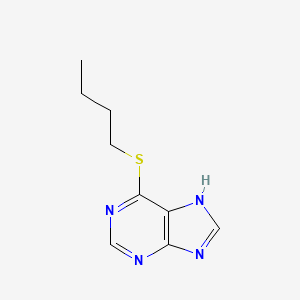

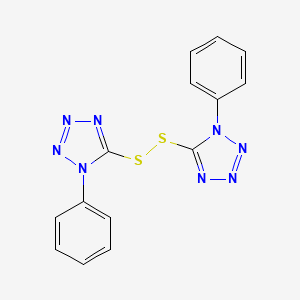

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been investigated for their antiviral properties. For example, a series of 1-thia-4-azaspiro[4.5]decan-3-ones showed significant inhibitory effects against human coronavirus 229E and influenza virus. The most active compound in this series demonstrated an EC50 value comparable to known coronavirus inhibitors (Apaydın et al., 2019). Additionally, new spirothiazolidinone derivatives exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of this chemical structure in antiviral drug development (Apaydın et al., 2020).

Crystallography and Molecular Structure

The relationship between molecular structure and crystal structure has been explored in compounds like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane. Crystallographic analysis revealed that the substituents on the cyclohexane ring significantly influence the supramolecular arrangements (Graus et al., 2010).

Synthesis and SAR of Novel Derivatives

The synthesis of novel 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives has been carried out, with these compounds evaluated as inhibitors against protein tyrosine phosphatase 1B. One compound in this series showed moderate inhibitory activity, suggesting its potential as a lead compound for further development (Wang et al., 2015).

Antifungal and Antibacterial Activity

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and tested for their activities against chitin synthase, exhibiting moderate to excellent potency. Some compounds also showed significant antifungal activity against various strains, indicating their potential as antifungal agents (Li et al., 2019).

Other Applications

Research has also been conducted in areas like solid-phase synthesis optimization of spiroimidazolidinone derivatives and the design of diazaspiro[4.5]decan-1-one derivatives as chitin synthase inhibitors, further highlighting the diverse applications of this compound in scientific research (Bedos et al., 2003); (Rajanarendar et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-13-15-11-14(18-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIWIPRVGAAEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198539 | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

CAS RN |

5053-14-5 | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

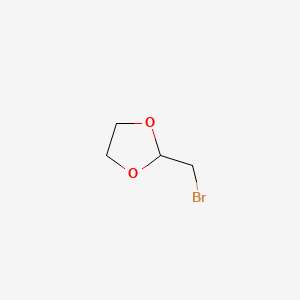

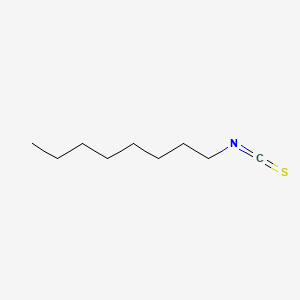

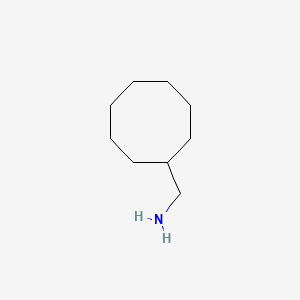

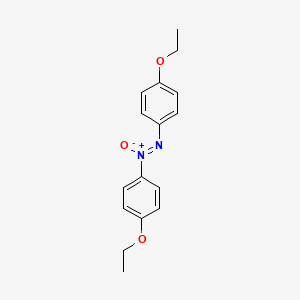

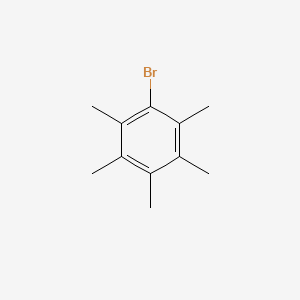

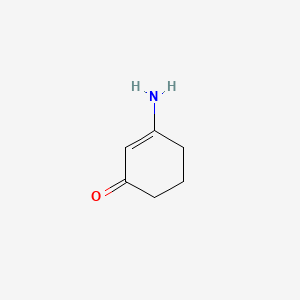

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.